11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10131941
InChI: InChI=1S/C31H31ClN2O5/c1-31(2)16-22-27(24(35)17-31)28(18-10-12-20(32)13-11-18)34(23-9-7-6-8-21(23)33-22)30(36)19-14-25(37-3)29(39-5)26(15-19)38-4/h6-15,28,33H,16-17H2,1-5H3
SMILES: CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)Cl)C(=O)C1)C
Molecular Formula: C31H31ClN2O5
Molecular Weight: 547.0 g/mol

11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10131941

Molecular Formula: C31H31ClN2O5

Molecular Weight: 547.0 g/mol

* For research use only. Not for human or veterinary use.

11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C31H31ClN2O5
Molecular Weight 547.0 g/mol
IUPAC Name 6-(4-chlorophenyl)-9,9-dimethyl-5-(3,4,5-trimethoxybenzoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C31H31ClN2O5/c1-31(2)16-22-27(24(35)17-31)28(18-10-12-20(32)13-11-18)34(23-9-7-6-8-21(23)33-22)30(36)19-14-25(37-3)29(39-5)26(15-19)38-4/h6-15,28,33H,16-17H2,1-5H3
Standard InChI Key UYTRWBDFPMHRKY-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)Cl)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)Cl)C(=O)C1)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s architecture centers on a dibenzo[b,e] diazepin-1-one scaffold, a bicyclic system comprising two benzene rings fused to a seven-membered diazepine ring. Key structural features include:

  • 4-Chlorophenyl group at position 11, introducing electron-withdrawing character that may influence π-π stacking or hydrophobic interactions with biological targets.

  • 3,3-Dimethyl substituents on the diazepine ring, enhancing steric bulk and potentially modulating ring conformation.

  • 3,4,5-Trimethoxybenzoyl moiety at position 10, a polar group that could facilitate hydrogen bonding or serve as a pharmacophore in receptor binding.

The molecular formula C₃₁H₃₁ClN₂O₅ (molecular weight: 547.0 g/mol) reflects substantial aromaticity and functional diversity, as illustrated in Table 1.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₁H₃₁ClN₂O₅
Molecular Weight547.0 g/mol
IUPAC Name6-(4-chlorophenyl)-9,9-dimethyl-5-(3,4,5-trimethoxybenzoyl)-6,8,10,11-tetrahydrobenzo[b] benzodiazepin-7-one
Standard InChIInChI=1S/C31H31ClN2O5/c1-31(2)16-22-27(24(35)17-31)28(18-10-12-20(32)13-11-18)34(23-9-7-6-8-21(23)33-22)30(36)19-14-25(37-3)29(39-5)2

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic details for this compound are unavailable, analogous dibenzo[b,e]diazepines are typically synthesized through:

  • Multi-step condensation reactions, often involving benzodiazepine precursors and acylating agents.

  • Friedel-Crafts acylation to introduce the 3,4,5-trimethoxybenzoyl group.

  • N-alkylation or N-acylation to install the 4-chlorophenyl and dimethyl substituents.

Analytical Characterization

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To resolve the complex proton environments of the diazepine ring and aromatic substituents.

  • Mass Spectrometry (MS): For verifying molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, particularly given the compound’s potential use in biological assays.

Future Research Directions

Priority Investigations

  • In Vitro Screening: Prioritize panels of GPCRs, ion channels, and kinases to identify primary targets.

  • ADMET Profiling: Assess solubility, metabolic stability, and blood-brain barrier permeability to guide therapeutic area selection.

  • Crystallographic Studies: Determine X-ray structures of the compound bound to identified targets to inform rational drug design.

Synthetic Optimization

  • Bioisosteric Replacement: Substitute the 4-chlorophenyl group with trifluoromethyl or cyano groups to modulate electronic properties.

  • Prodrug Development: Introduce ester or amide prodrug moieties to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator